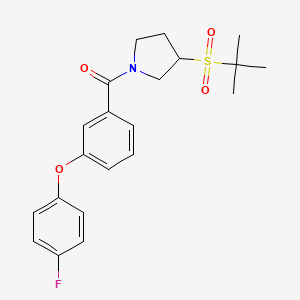
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Structural Studies
One area of research includes the synthesis and structural analysis of related compounds. For instance, studies have elaborated on efficient synthetic procedures and crystal structure analyses, providing insights into the physicochemical properties and potential applications of such compounds in material science and medicinal chemistry (Huang et al., 2021). These studies often involve sophisticated techniques like X-ray diffraction and density functional theory (DFT) to elucidate the molecular structures and potentially reactive sites of the compounds.
Organic Synthesis and Catalysis
Research in organic synthesis and catalysis has explored the use of tert-butyl and pyrrolidinyl groups for constructing complex molecules. For example, one-pot synthesis techniques have been developed to create pyrrole derivatives, demonstrating the versatility of using tert-butyl and pyrrolidinyl moieties as building blocks in organic synthesis (Kaur & Kumar, 2018). These methodologies are pivotal for the development of new pharmaceuticals and materials.
Antimicrobial and Antiestrogenic Activities
Compounds bearing structural resemblance have been investigated for their bioactivity. Notably, some have shown potent antiestrogenic activities, which could be valuable in the development of new therapies for hormone-dependent cancers (Jones et al., 1979). Additionally, the antimicrobial properties of organotin(IV) complexes with related ligands suggest potential applications in fighting bacterial infections (Singh, Singh, & Bhanuka, 2016).
Materials Science Applications
In materials science, the incorporation of similar moieties into polymers has been shown to improve properties relevant to applications such as fuel cells and polymer membranes. Studies on sulfonated polymers, for instance, highlight the importance of specific functional groups in enhancing proton conductivity and thermal stability, crucial for the development of efficient and durable energy devices (Kim, Robertson, & Guiver, 2008).
Propriétés
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-[3-(4-fluorophenoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO4S/c1-21(2,3)28(25,26)19-11-12-23(14-19)20(24)15-5-4-6-18(13-15)27-17-9-7-16(22)8-10-17/h4-10,13,19H,11-12,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFJMGCIUFRMQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

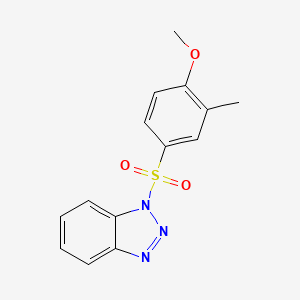
![N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2394274.png)
![(1beta,5beta)-2-Azabicyclo[3.1.0]hexa-3-ene-2,6beta-dicarboxylic acid 2-tert-butyl ester](/img/structure/B2394275.png)
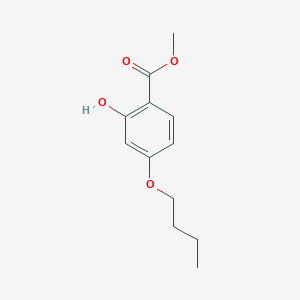

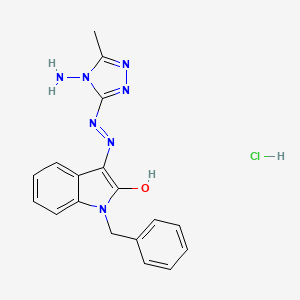
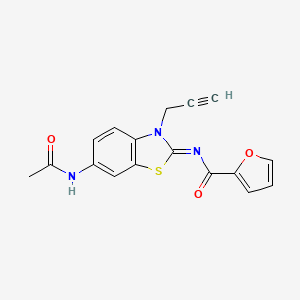
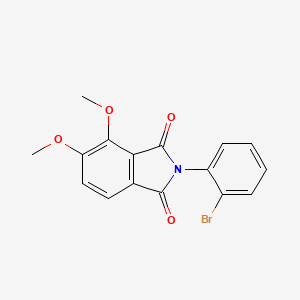
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2394283.png)
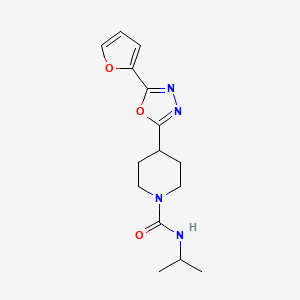
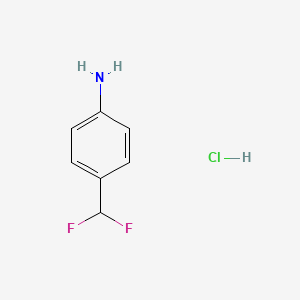
![5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2394290.png)
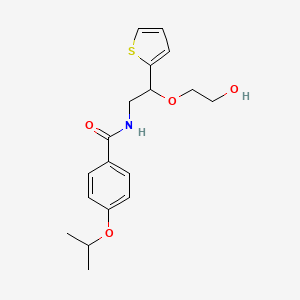
![2-[3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2394295.png)